molecular formula C17H20N4 B5862557 N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine

N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine

Cat. No.: B5862557
M. Wt: 280.37 g/mol
InChI Key: HEPIOLOMARTNIC-UHFFFAOYSA-N
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Description

N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine typically involves the reaction of 4-benzylpiperazine with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites. This inhibition disrupts the normal functioning of the enzymes, leading to various biological effects . Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine stands out due to its unique combination of a piperazine ring and a pyridine moiety. This structural feature contributes to its diverse biological activities and potential therapeutic applications. Compared to similar compounds, this compound exhibits enhanced antimicrobial and antifungal properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-2-6-16(7-3-1)15-20-10-12-21(13-11-20)19-14-17-8-4-5-9-18-17/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPIOLOMARTNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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